molecular formula C6H9N3O3 B15112644 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid

2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid

Cat. No.: B15112644
M. Wt: 171.15 g/mol
InChI Key: HRTNOEVRQGQFKD-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid is a heterocyclic compound that features an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with ammonia under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄).

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid

InChI

InChI=1S/C6H9N3O3/c1-3-5(9-12-8-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11)

InChI Key

HRTNOEVRQGQFKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CC(C(=O)O)N

Origin of Product

United States

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